6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features multiple pyrazole rings and a pyridine ring, making it a versatile scaffold in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. Typically, the process begins with the preparation of the pyrazole rings through cyclocondensation reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole-pyridine core and are known for their bioactivity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar structure, often used in medicinal chemistry.
Uniqueness
6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N~4~-(1-isopropyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of multiple pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H26N8O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methyl-N-(1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N8O/c1-7-28-14(5)19(13(4)25-28)17-10-15(16-11-22-27(6)20(16)23-17)21(30)24-18-8-9-29(26-18)12(2)3/h8-12H,7H2,1-6H3,(H,24,26,30) |
InChI Key |
JUIJFPBLBWSERW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NC4=NN(C=C4)C(C)C)C |
Origin of Product |
United States |
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